molecular formula C6H4BrIOS B13686959 2-Bromo-1-(5-iodothiophen-2-yl)ethanone

2-Bromo-1-(5-iodothiophen-2-yl)ethanone

Cat. No.: B13686959
M. Wt: 330.97 g/mol
InChI Key: GFLBMLHTMSSMSL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-iodothiophen-2-yl)ethanone is a halogenated aromatic ketone featuring a thiophene ring substituted with iodine at the 5-position and a bromoacetyl group at the 2-position. Its molecular formula is C₆H₄BrIOS, with a molecular weight of 339.97 g/mol. The compound’s structure combines the electron-withdrawing effects of the ketone and bromine with the bulky iodine substituent on the thiophene ring, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or participating in cross-coupling reactions .

The iodine substituent likely enhances steric and electronic effects, influencing reactivity in subsequent transformations.

Properties

Molecular Formula

C6H4BrIOS

Molecular Weight

330.97 g/mol

IUPAC Name

2-bromo-1-(5-iodothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrIOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2

InChI Key

GFLBMLHTMSSMSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)I)C(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone typically involves the bromination and iodination of thiophene derivatives. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of a base such as potassium carbonate, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

2-Bromo-1-(5-iodothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

2-Bromo-1-(5-iodothiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, enabling the formation of diverse molecular structures. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the thiophene ring towards nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents Heterocycle Molecular Weight (g/mol) Key Applications/Reactivity Evidence ID
2-Bromo-1-(5-iodothiophen-2-yl)ethanone Br (C2), I (thiophene C5) Thiophene 339.97 Cross-coupling, heterocyclic synthesis
2-Bromo-1-(4-iodophenyl)ethanone Br (C2), I (phenyl C4) Benzene 320.95 Pharmaceutical intermediates
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone Br (C2), NO₂ (thiophene C5) Thiophene 274.08 SRN1-mediated α,β-unsaturated ketones
2-Bromo-1-(4-hydroxyphenyl)ethanone Br (C2), OH (phenyl C4) Benzene 215.04 Adrenaline-type drug synthesis
2-Bromo-1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone Br (C2), OMe, NO₂, ethyl Benzene 302.12 Lab-scale heterocyclic building block

Key Observations:

Heterocycle Effects: Thiophene-based derivatives (e.g., the target compound and 2-bromo-1-(5-nitrothiophen-2-yl)ethanone) exhibit enhanced electron-rich character compared to benzene derivatives, facilitating electrophilic substitutions or radical-mediated reactions .

Halogen Influence: Bromine at the α-position (C2) is a common leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). Iodine at the thiophene C5 position may act as a directing group or participate in Ullmann/Goldberg couplings . In contrast, 2-bromo-1-(4-iodophenyl)ethanone (benzene core) is used in pharmaceutical intermediates, where iodine’s size may hinder packing in crystal lattices compared to smaller halogens .

Functional Group Synergy: Nitro groups (e.g., in 2-bromo-1-(5-nitrothiophen-2-yl)ethanone) strongly withdraw electrons, stabilizing intermediates in SRN1 mechanisms for α,β-unsaturated ketone synthesis . Hydroxyl groups (e.g., in 2-bromo-1-(4-hydroxyphenyl)ethanone) enable hydrogen bonding, critical for crystallinity in drug formulations .

Nucleophilic Substitutions

  • The target compound’s bromoacetyl group readily undergoes nucleophilic displacement. For example, in analogues like 2-bromo-1-(furan-2-yl)ethanone, bromine is replaced by oxime or quinolone derivatives under mild conditions .
  • Iodine on thiophene may slow substitution rates compared to smaller halogens (e.g., fluorine in 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) due to steric effects .

Cross-Coupling Reactions

  • Iodine’s high polarizability makes it suitable for metal-catalyzed couplings. For instance, 2-bromo-1-(4-iodophenyl)ethanone could participate in Sonogashira or Suzuki-Miyaura reactions, though thiophene derivatives may require tailored catalysts .

Radical Pathways

  • Brominated ketones like 2-bromo-1-(5-nitrothiophen-2-yl)ethanone engage in electron-transfer reactions (SRN1) to form α,β-unsaturated ketones. The target compound’s iodine may alter redox potentials, requiring optimized conditions .

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